A Comprehensive Technical Guide to Bz-Tyr-OEt for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Bz-Tyr-OEt for Researchers and Drug Development Professionals
An In-depth Look at the Physical, Chemical, and Experimental Properties of N-Benzoyl-L-tyrosine ethyl ester
N-Benzoyl-L-tyrosine ethyl ester, commonly abbreviated as Bz-Tyr-OEt or BTEE, is a synthetic amino acid derivative that serves as a crucial tool in biochemical and pharmaceutical research.[1][2] Its primary application lies in its use as a specific substrate for the serine protease α-chymotrypsin, enabling detailed kinetic studies of this important enzyme.[3][4] This technical guide provides a thorough overview of the physical and chemical properties of Bz-Tyr-OEt, detailed experimental protocols for its use, and a visualization of its enzymatic hydrolysis, tailored for researchers, scientists, and professionals in drug development.
Core Properties of Bz-Tyr-OEt
Bz-Tyr-OEt is a white to off-white crystalline powder.[5] Its structure consists of an L-tyrosine core, with the amino group protected by a benzoyl group and the carboxylic acid esterified with ethanol. This modification enhances its utility as a stable and specific substrate for enzymatic assays.
Physical and Chemical Data Summary
The following tables summarize the key physical and chemical properties of N-Benzoyl-L-tyrosine ethyl ester, providing a quick reference for laboratory use.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate[6] |
| Synonyms | Bz-Tyr-OEt, BTEE, N-Benzoyl-L-tyrosine ethyl ester[6] |
| CAS Number | 3483-82-7[7] |
| Molecular Formula | C18H19NO4[7] |
| Molecular Weight | 313.35 g/mol [7] |
| Physical Property | Value |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 118-121 °C[5][7] |
| Boiling Point | 557.3 °C at 760 mmHg[5] |
| Density | 1.21 g/cm³[5] |
| Solubility | Soluble in methanol[5] |
| Optical Rotation | -24° to -29° (c=1, EtOH)[8] |
| pKa (Predicted) | 9.75 ± 0.15[5] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl and tyrosine rings, the ethyl ester protons (a quartet and a triplet), and the protons of the tyrosine backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the ethyl group and the tyrosine side chain.
-
Mass Spectrometry: The mass spectrum of Bz-Tyr-OEt would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group, the benzoyl group, and cleavage of the amino acid backbone.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the aromatic C-H and C=C vibrations.
Experimental Protocols: Enzymatic Assay of α-Chymotrypsin
Bz-Tyr-OEt is a widely used substrate for determining the activity of α-chymotrypsin.[3][4] The assay is based on the enzymatic hydrolysis of the ester bond in Bz-Tyr-OEt, which leads to an increase in absorbance at 256 nm.
Materials
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
α-Chymotrypsin
-
Trizma base buffer (80 mM, pH 7.8 at 25 °C)[3]
-
Calcium chloride (CaCl₂) solution (0.1 M in Tris buffer)[4]
-
Methanol[3]
-
Hydrochloric acid (1 mM)[3]
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure
-
Reagent Preparation:
-
BTEE Solution (1.18 mM): Dissolve an appropriate amount of BTEE in methanol.[3]
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl.[3] Dilute to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.[4]
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.[4]
-
-
Assay Execution:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25 °C.[4]
-
In a quartz cuvette, combine the assay buffer and the BTEE solution.[4] Typical final concentrations in a 3 mL reaction are 38 mM Tris, 0.55 mM BTEE, and 53 mM CaCl₂ in 30% (v/v) methanol.[3]
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.[4]
-
Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the diluted enzyme solution.[4]
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[3][4]
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.[4]
-
The activity of the enzyme can be calculated using the molar extinction coefficient of the product, N-benzoyl-L-tyrosine. One unit of α-chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the enzymatic hydrolysis of Bz-Tyr-OEt by α-chymotrypsin, a fundamental experimental workflow where this compound is utilized.
Caption: Workflow of α-chymotrypsin-catalyzed hydrolysis of Bz-Tyr-OEt.
This guide provides a foundational understanding of N-Benzoyl-L-tyrosine ethyl ester for its effective application in research and development. Its well-defined properties and specific interaction with chymotrypsin make it an invaluable reagent for enzymatic studies and inhibitor screening.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. N-Benzoyl-L-tyrosine ethyl ester|lookchem [lookchem.com]
- 6. N-Benzoyl-L-tyrosine ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Benzoyl- L -tyrosine ethyl ester 3483-82-7 [sigmaaldrich.com]
- 8. Ethyl N-benzoyl-L-tyrosinate | 3483-82-7 [chemicalbook.com]
